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Compound of Interest

Compound Name: Terbuthylazine

Cat. No.: B1195847

Terbuthylazine: A Toxicological Profile in
Mammals

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the toxicological profile of the herbicide
terbuthylazine in mammalian species. The information is compiled from various regulatory
assessments and scientific studies, with a focus on quantitative data, experimental
methodologies, and mechanisms of action.

Acute Toxicity

Terbuthylazine exhibits low to moderate acute toxicity following oral, dermal, and inhalation
exposure.

Table 1: Acute Toxicity of Terbuthylazine in Mammalian Species
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Value (mg/kg

Species Route Parameter Reference
bw)

Rat Oral LD50 1590 - 2160

Mouse Oral LD50 645

Rabbit Oral LD50 >3000

Rat Dermal LD50 >2000

Rabbit Dermal LD50 >2000

Rat Inhalation (4h) LC50 >5.1 mg/L

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Key Experimental Protocol: Acute Oral Toxicity (OECD
423)

A common protocol for determining acute oral toxicity involves a stepwise procedure with a
limited number of animals.

Acute Oral Toxicity Workflow (OECD 423)

Phase 2: Confirmation Dosing

| Mo 01 oaag | P 3 Additional Animals }_>
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Dose 3 Animals (e.g., 300 mg/kg) (Mortality/Clinical Signs) -
op: Toxic

Decision Point 1 Stop: Toxicity Confirmed
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Observe for 14 Days }»4»

Click to download full resolution via product page

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.
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Repeated Dose Toxicity

Sub-chronic and chronic studies in various species have identified the liver, kidneys, and red

blood cells as primary target organs.

Table 2. No-Observed-Adverse-Effect-Level (NOAEL) from Repeated Dose Studies

Species

Duration

Route

NOAEL

Key Effects
Observed at
LOAEL

Rat

90-day

Oral (diet)

8.8 mg/kg
bw/day

Increased liver
weight,
centrilobular
hepatocyte
hypertrophy,
decreased body

weight gain.

Dog

90-day

Oral (capsule)

1 mg/kg bw/day

Liver toxicity
(increased
enzymes,
histopathological

changes).

Dog

1-year

Oral (capsule)

0.5 mg/kg
bw/day

Liver effects
(enzyme
induction,
increased
weight), prostate

atrophy.

Rat

2-year

Oral (diet)

~1.8 mg/kg
bw/day

Mammary gland
tumours
(females), kidney

and liver effects.

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level.
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Carcinogenicity

Long-term studies in rodents have indicated a potential for carcinogenicity, particularly in
female rats.

Table 3: Carcinogenicity Study Outcomes

Species Duration Route Key Findings Classification
Increased
incidence of
_ mammary gland Evidence of
Rat 2-year Oral (diet) ] o
adenomas and carcinogenicity
carcinomas in
females.
) No evidence of No evidence of
Mouse 18-month Oral (diet) ) o ] o
carcinogenicity. carcinogenicity

The mechanism for mammary tumour formation in rats is considered to be non-genotoxic and
related to endocrine disruption, leading to prolonged estrogen stimulation. This mode of action
is generally considered to have a threshold and may be specific to the hormonal profile of the
rat strain used.

Genotoxicity

Terbuthylazine has been extensively tested for genotoxic potential in a range of in vitro and in
vivo assays. The overall weight of evidence indicates that terbuthylazine is not genotoxic.

Table 4: Summary of Genotoxicity Assays
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Assay Type System Result

Gene Mutation S. typhimurium (Ames test) Negative
Gene Mutation CHO cells (HPRT locus) Negative
Chromosomal Aberration Human lymphocytes (in vitro) Negative
Chromosomal Aberration Rat bone marrow (in vivo) Negative
Unscheduled DNA Synthesis Rat hepatocytes (in vitro) Negative

Reproductive and Developmental Toxicity

Terbuthylazine is not considered a primary reproductive or developmental toxicant. No effects
on fertility or fetal development were observed at doses that did not cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity Endpoints

NOAEL
NOAEL
. (Developmenta L
Study Type Species (Maternal . Key Findings
. IIReproductive
Toxicity)
)
No treatment-
100 mg/kg
Developmental i related effects on
Rat 10 mg/kg bw/day  bw/day (highest
(OECD 414) fetal
dose tested)
development.
150 mg/kg )
Developmental ] i No evidence of
Rabbit 25 mg/kg bw/day  bw/day (highest o
(OECD 414) teratogenicity.
dose tested)
No adverse
Two-Generation 4.8 mg/kg effects on fertility,
Rat 49 mg/kg bw/day )
(OECD 416) bw/day mating, or pup
viability.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1195847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key Experimental Protocol: Two-Generation Study
(OECD 416)

This study design is crucial for assessing effects on fertility and subsequent generations.
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Caption: Simplified workflow of a two-generation reproductive toxicity study.
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Mechanism of Action: Endocrine Disruption

The primary mechanism of concern for terbuthylazine is its potential to disrupt the endocrine
system. Evidence suggests it possesses weak anti-androgenic activity and may interact with
the estrogen signaling pathway. This is thought to underlie the prostate atrophy seen in dogs
and the mammary tumours observed in female rats.

Proposed Anti-Androgenic Pathway

Terbuthylazine does not appear to bind directly to the androgen receptor (AR) but may
interfere with its signaling cascade, potentially by affecting co-regulator proteins or downstream
gene expression. This can lead to effects like prostate atrophy.
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Proposed Anti-Androgenic Mechanism

Terbuthylazine
o \

\
\
I

Testosterone

Binds & Activates - No direct binding

Androgen Receptor (AR)

I
I
I
I
I
I
I
I
I
I
I

Binds to I Inhibits/Intefferes
,'(Post-Receptor Binding)
1
/
Nucleus /
///
Androgen Response Element )/
(on DNA) //
/
/
. 7/
Initiates e
7

AJ
Target Gene Transcription
(e.g., for prostate maintenance)

Cellular Response

(e.g., Protein Synthesis)

Click to download full resolution via product page

Caption: Proposed mechanism of terbuthylazine's anti-androgenic effects.

Metabolism and Toxicokinetics

Terbuthylazine is rapidly and extensively absorbed after oral administration in mammals. It is
widely distributed in tissues and extensively metabolized, primarily through N-de-ethylation and

hydroxylation of the tert-butyl group. The resulting metabolites are conjugated and primarily
excreted via urine and feces. There is no evidence of significant bioaccumulation.
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 To cite this document: BenchChem. [toxicological profile of terbuthylazine in mammals.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195847#toxicological-profile-of-terbuthylazine-in-
mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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